REACTION_CXSMILES
|
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CN=C1.[I:25]I.[Br:27][C:28]1[CH:33]=[CH:32][C:31]([CH2:34][CH2:35][OH:36])=[C:30]([CH3:37])[CH:29]=1>ClCCl>[C:14]1([P:7](=[O:36])([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1.[Br:27][C:28]1[CH:33]=[CH:32][C:31]([CH2:34][CH2:35][I:25])=[C:30]([CH3:37])[CH:29]=1
|
Name
|
|
Quantity
|
6.17 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.79 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
3.93 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CCO)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred for about 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
Once dissolved
|
Type
|
CUSTOM
|
Details
|
(ppt formed)
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Type
|
WASH
|
Details
|
the flask was rinsed with the remaining DCM (22 mL) which
|
Type
|
ADDITION
|
Details
|
was also added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through a small pad of celite
|
Type
|
WASH
|
Details
|
washed with DCM (100 mL)
|
Type
|
WASH
|
Details
|
The filtrate was washed with saturated aqueous sodium thiosulfate (200 mL) and brine 200 mL
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CCI)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |